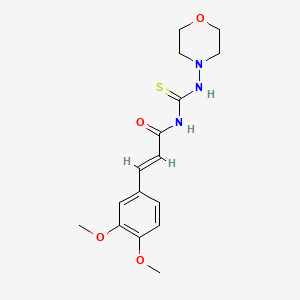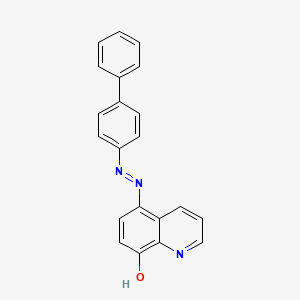![molecular formula C17H24ClN3 B3861090 (7-chloro-4-methyl-2-quinolinyl)[3-(dimethylamino)-2,2-dimethylpropyl]amine](/img/structure/B3861090.png)
(7-chloro-4-methyl-2-quinolinyl)[3-(dimethylamino)-2,2-dimethylpropyl]amine
Descripción general
Descripción
The compound (7-chloro-4-methyl-2-quinolinyl)[3-(dimethylamino)-2,2-dimethylpropyl]amine is a chemical compound with a complex structure. It contains a quinoline ring, which is a heterocyclic aromatic organic compound. This compound also contains a dimethylamino group and a dimethylpropyl group .
Synthesis Analysis
The synthesis of such compounds often involves nucleophilic aromatic substitution reactions. For instance, 4,7-dichloroquinoline can be used as a starting reagent in the synthesis of related compounds .Molecular Structure Analysis
The molecular structure of this compound is complex due to the presence of multiple functional groups. The quinoline ring provides aromatic stability, while the dimethylamino and dimethylpropyl groups contribute to the overall polarity of the molecule .Chemical Reactions Analysis
The compound, due to the presence of the quinoline ring and the amino groups, can participate in a variety of chemical reactions. These can include nucleophilic substitutions, condensation reactions, and others .Physical and Chemical Properties Analysis
The compound is a powder form and its solubility in DMSO is 2 mg/mL. It should be stored in desiccated conditions at a temperature of 2-8°C .Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
N-(7-chloro-4-methylquinolin-2-yl)-N',N',2,2-tetramethylpropane-1,3-diamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24ClN3/c1-12-8-16(19-10-17(2,3)11-21(4)5)20-15-9-13(18)6-7-14(12)15/h6-9H,10-11H2,1-5H3,(H,19,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POIUGBRJGHHLRJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=C1C=CC(=C2)Cl)NCC(C)(C)CN(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24ClN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(2-Methylphenyl)amino]-N'-[(Z)-(pyridin-3-YL)methylidene]acetohydrazide](/img/structure/B3861023.png)


![2-[5-(2-fluoro-6-methoxyphenyl)-4-phenyl-1H-imidazol-1-yl]-1-phenylethanol](/img/structure/B3861045.png)


![ethyl (2Z)-7-(4-methoxyphenyl)-2-[(3-methoxy-4-phenylmethoxyphenyl)methylidene]-5-methyl-3-oxo-7H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B3861075.png)
![2-[(2E)-2-[(2,4-DIMETHOXYPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-4,6-BIS(PYRROLIDIN-1-YL)-1,3,5-TRIAZINE](/img/structure/B3861078.png)
![(2-methoxycyclohexyl)[2-(4-methoxyphenyl)ethyl]amine oxalate](/img/structure/B3861082.png)
![4-[(E)-{[(PYRIDIN-2-YL)FORMAMIDO]IMINO}METHYL]BENZOIC ACID](/img/structure/B3861087.png)
![4-[3-[(1-Benzylpiperidin-4-yl)amino]-2,5-dioxopyrrolidin-1-yl]benzoic acid](/img/structure/B3861094.png)
![2-(2-bromophenoxy)-N-[(E)-(4-chlorophenyl)methylideneamino]propanamide](/img/structure/B3861102.png)
![5-[(2-Ethoxy-3-methoxyphenyl)methylidene]-1,3-diazinane-2,4,6-trione](/img/structure/B3861104.png)
![2-(4-methylanilino)-N-[(Z)-[5-(3-nitrophenyl)furan-2-yl]methylideneamino]acetamide](/img/structure/B3861106.png)
